3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxyacetophenone in the presence of a base, followed by cyclization to form the chromenone structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-keto-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one.
Reduction: Formation of 7-hydroxy-3-(3,4-dimethoxyphenyl)-4-phenylchroman-2-one.
Substitution: Formation of derivatives with substituted groups on the phenyl ring.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl and methoxy groups contribute to its ability to neutralize free radicals and reduce oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-4-phenylchromen-2-one: Lacks the hydroxyl group at the 7-position, resulting in different biological activities.
7-Hydroxy-4-phenylchromen-2-one: Lacks the methoxy groups on the phenyl ring, affecting its antioxidant properties.
3,4-Dimethoxyphenylacetonitrile: A simpler structure with different chemical and biological properties.
Uniqueness
3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one is unique due to the presence of both methoxy and hydroxyl groups, which contribute to its diverse biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c1-26-18-11-8-15(12-20(18)27-2)22-21(14-6-4-3-5-7-14)17-10-9-16(24)13-19(17)28-23(22)25/h3-13,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLCNWQEOASNRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.